Product packaging for Methyl 3-amino-2-(aminomethyl)propanoate(Cat. No.:CAS No. 159029-33-1)

Methyl 3-amino-2-(aminomethyl)propanoate

Cat. No.: B171156
CAS No.: 159029-33-1
M. Wt: 132.16 g/mol
InChI Key: FECXFRRSZGZESE-UHFFFAOYSA-N
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Description

Significance of β-Amino Acid Derivatives in Chemical Science

β-Amino acid derivatives are a class of compounds that have become increasingly significant in chemical science, particularly in the fields of medicinal chemistry and materials science. Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This structural difference imparts unique conformational properties and biological activities.

One of the most notable features of β-amino acid derivatives is their ability to form stable secondary structures, such as helices, turns, and sheets, in peptides and other oligomers. These structures, often referred to as "foldamers," can mimic the secondary structures of natural peptides and proteins. This mimicry is of great interest in the development of peptidomimetics, which are compounds designed to imitate the biological activity of peptides but with improved properties, such as enhanced stability against enzymatic degradation.

The incorporation of β-amino acids into peptide sequences can lead to increased resistance to proteolysis, a common challenge in the development of peptide-based therapeutics. This enhanced stability can result in a longer half-life in biological systems, improving the pharmacokinetic profiles of potential drug candidates. Furthermore, the diverse side chains that can be introduced into β-amino acid derivatives allow for the fine-tuning of their biological activity and physical properties.

In materials science, β-amino acid derivatives are utilized in the synthesis of novel polymers and biomaterials. Their ability to self-assemble into well-defined nanostructures has been exploited in the development of hydrogels, drug delivery systems, and scaffolds for tissue engineering. The predictable folding patterns of β-peptides allow for the design of materials with specific functionalities and responsiveness to environmental stimuli.

Overview of Research Trajectories for Methyl 3-amino-2-(aminomethyl)propanoate Analogs

Research involving analogs of this compound has explored various applications, leveraging the unique properties of the β-amino acid scaffold. These investigations provide insight into the potential research directions for the title compound, even though specific studies on it are not extensively documented in publicly available literature.

A significant research trajectory for diamine-containing propanoates is their use as building blocks in the synthesis of complex molecules. For instance, a patent has described the use of diamines such as this compound as components in the synthesis of gadolinium chelate compounds. google.com These chelates are investigated for their potential application as contrast agents in magnetic resonance imaging (MRI), a critical diagnostic tool in medicine. google.com The diamine structure is crucial for coordinating with the metal ion and influencing the properties of the resulting complex. google.com

The synthesis of functionalized 2,3-diaminopropionates, which are close structural relatives of this compound, has been a focus of research aimed at the directed biosynthesis of monobactam antibiotics. Monobactams are a class of β-lactam antibiotics with a unique spectrum of activity, and the development of new analogs is driven by the need to combat antibiotic resistance.

Furthermore, derivatives of 2,3-diaminopropanoic acid have been synthesized and evaluated for their biological activity as inhibitors of enzymes such as glucosamine-6-phosphate synthase, which is a target for antifungal agents. nih.govresearchgate.net The ester and amide derivatives of these compounds are explored to enhance their cell permeability and antifungal efficacy. nih.govresearchgate.net

The table below summarizes some of the research applications of analogs of this compound.

Analog ClassResearch Application
DiaminopropanoatesSynthesis of MRI contrast agents google.com
Functionalized 2,3-diaminopropionatesDirected biosynthesis of monobactam antibiotics
N-acyl-(S)-2,3-diaminopropanoic acid estersAntifungal agents targeting glucosamine-6-phosphate synthase nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O2 B171156 Methyl 3-amino-2-(aminomethyl)propanoate CAS No. 159029-33-1

Properties

IUPAC Name

methyl 3-amino-2-(aminomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECXFRRSZGZESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623895
Record name Methyl 3-amino-2-(aminomethyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159029-33-1
Record name Methyl 3-amino-2-(aminomethyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of Methyl 3 Amino 2 Aminomethyl Propanoate Systems

Reaction Mechanisms and Kinetics

The reactivity of methyl 3-amino-2-(aminomethyl)propanoate is largely dictated by the interplay of its nucleophilic amino groups and the electrophilic carbonyl center of the ester. This arrangement facilitates a range of chemical behaviors, from intramolecular cyclizations to participation in catalyst-driven coupling and cycloaddition reactions.

Intramolecular Cyclization Pathways of Amino Acid Precursors

The structure of this compound, a β,γ-diamino ester, makes it a prime candidate for intramolecular cyclization to form heterocyclic structures, most notably piperidinone derivatives. This transformation is a key strategy in the synthesis of numerous natural products and pharmaceutically relevant compounds. sciencemadness.orgnih.gov The general mechanism involves the nucleophilic attack of one of the amino groups onto the carbonyl carbon of the methyl ester.

The process is typically initiated by the activation of the ester, often under basic or acidic conditions, or through thermal induction. The γ-amino group is sterically well-positioned to attack the ester carbonyl, leading to a tetrahedral intermediate. Subsequent elimination of methanol (B129727) results in the formation of a stable six-membered lactam, a 3-aminopiperidin-2-one.

The kinetics of such cyclizations are highly dependent on the reaction conditions. The use of a base can deprotonate one of the amino groups, increasing its nucleophilicity and accelerating the rate of cyclization. Conversely, acid catalysis can protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The choice of solvent also plays a critical role, with polar aprotic solvents often favoring such transformations. While direct kinetic studies on this compound are not extensively documented, analogous systems show that these cyclizations are generally thermodynamically favorable due to the formation of a stable six-membered ring. nih.gov

In related systems, the intramolecular aza-Michael addition represents another cyclization pathway. For unsaturated precursors, this reaction can be catalyzed by various reagents to yield cyclic amino acids. nih.gov

Catalytic Reaction Mechanism Studies

The introduction of a catalyst can significantly alter the reaction pathways available to this compound and its analogues, often enabling transformations that are not feasible under thermal conditions. Mechanistic studies of these catalytic processes are crucial for understanding and optimizing reaction outcomes. These studies often involve a combination of experimental techniques, such as kinetic analysis and characterization of intermediates, alongside computational modeling to elucidate the transition states and reaction energy profiles.

Role of Catalysis in Transformations

Catalysis is instrumental in expanding the synthetic utility of amino esters like this compound. Transition metals, particularly palladium and copper, as well as Lewis acids, have been shown to be effective in promoting a variety of transformations.

Palladium-Catalyzed Reactions

Palladium catalysts are renowned for their ability to mediate a wide array of cross-coupling reactions, forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org In the context of amino esters, palladium catalysis is frequently employed for N-arylation and N-alkylation reactions, often referred to as Buchwald-Hartwig amination.

For a molecule like this compound, with two primary amine functionalities, regioselectivity becomes a key challenge. The general catalytic cycle for such a reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amino ester. Subsequent deprotonation by a base leads to the formation of a palladium-amido complex. Reductive elimination then furnishes the N-arylated product and regenerates the Pd(0) catalyst. nih.gov

The choice of ligand on the palladium center is critical for controlling reactivity and selectivity. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as Xantphos, have been shown to be effective in promoting the coupling of amines with aryl halides. nih.govbeilstein-journals.org In the case of di-amines, selective mono- or di-arylation can potentially be controlled by stoichiometry and reaction conditions. While specific studies on this compound are limited, research on similar substrates demonstrates the feasibility of such transformations. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Reactions on Amino Esters and Related Compounds
SubstrateCatalyst SystemReaction TypeProductYield (%)Reference
N-substituted 4-bromo-7-azaindolePd(OAc)₂ / Xantphos / Cs₂CO₃C-N Cross-coupling with amino acid estersN-aminoacyl-7-azaindoleGood to excellent beilstein-journals.org
Allyl AcetatesPd(0) / AmineRegioselective N-allylationα-dehydro-β-amino estersGood acs.org
Aryl BromidesPd(OAc)₂ / Xantphos / Na₂CO₃AminocarbonylationBenzamidesHigh nih.gov

Copper-Catalyzed Reactions

Copper-based catalysts offer a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. The Ullmann condensation, a classic copper-catalyzed N-arylation reaction, has been significantly improved through the use of ligands and milder reaction conditions. For amino esters, copper catalysis can facilitate the formation of C-N bonds with aryl halides. capes.gov.br

The mechanism of copper-catalyzed amination is thought to proceed through a Cu(I)/Cu(III) catalytic cycle, although a Cu(I)-mediated nucleophilic aromatic substitution pathway is also possible. The reaction typically involves the coordination of the amine and the aryl halide to the copper center, followed by a reductive elimination or nucleophilic attack to form the desired product.

In the context of β-amino esters, copper catalysis has been successfully employed in various transformations, including the synthesis of β-boron β-amino esters. nih.gov These reactions showcase the versatility of copper catalysts in creating complex and valuable building blocks from relatively simple precursors.

Table 2: Examples of Copper-Catalyzed Reactions on Amino Esters and Related Compounds
SubstrateCatalyst SystemReaction TypeProductYield (%)Reference
β-amidoacrylatesCu-catalyst / Chiral ligandEnantioselective borylationβ-boron β-amino estersHigh nih.gov
Glycine Schiff basesCu-catalystAsymmetric aldol (B89426) reactionsyn-β-hydroxy-α-amino estersHigh acs.org
Unactivated AlkenesCu-catalyst / COAmino-alkoxycarbonylationN-alkyl-β-amino esterGood nih.gov

Lewis Acid Catalysis in Cycloadditions

Lewis acids play a crucial role in catalysis by activating substrates towards nucleophilic attack or by influencing the stereochemical outcome of a reaction. youtube.com In the context of cycloaddition reactions involving amino esters, Lewis acids can coordinate to a carbonyl group, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and thereby accelerating the reaction rate. youtube.com

For a molecule like this compound, or more accurately its derivatives, Lewis acid catalysis could be instrumental in promoting [4+2] or other cycloaddition reactions. For instance, after conversion to an imine, the resulting species could act as a dienophile in a Diels-Alder reaction. A Lewis acid could coordinate to the imine nitrogen or the ester carbonyl, enhancing its reactivity and controlling the diastereoselectivity of the cycloaddition.

Intermolecular Reaction Dynamics

The intermolecular reactivity of this compound is characterized by the nucleophilic nature of its two amino groups and the electrophilic character of the ester carbonyl carbon. These functionalities allow the molecule to participate in a variety of intermolecular reactions, including aminolysis, and reactions with electrophiles.

The presence of two primary amine groups makes the molecule a potent nucleophile. One of the key intermolecular reactions is the aminolysis of the ester group, which can occur intermolecularly between two molecules of this compound, especially under conditions that promote such reactions, like heating. This would lead to the formation of an amide and the release of methanol. However, due to the presence of two nucleophilic amine groups and an electrophilic ester within the same molecule, intramolecular cyclization to form a lactam is also a competing and often favored reaction pathway.

The intermolecular reaction dynamics are significantly influenced by reaction conditions such as temperature, concentration, and the presence of catalysts. For instance, in dilute solutions, intramolecular reactions are generally favored, whereas higher concentrations can promote intermolecular processes.

Furthermore, the amino groups can react with a variety of external electrophiles. For example, in the presence of acyl chlorides or anhydrides, acylation of one or both amino groups would be expected to occur, leading to the formation of amides. The relative reactivity of the two amino groups would depend on steric hindrance and electronic effects.

The synthesis of related α,β-diamino esters often involves intermolecular reactions. For example, a one-pot method for synthesizing α,β-differentiated diamino esters from cinnamate (B1238496) esters involves an intermolecular SN2 nucleophilic ring opening of an aziridinium (B1262131) intermediate by an amine. nih.gov This highlights the capacity of amino groups to act as effective nucleophiles in intermolecular bond-forming reactions. Similarly, the asymmetric synthesis of anti- and syn-2,3-diamino esters has been achieved through the addition of lithium enolates to sulfinimines, a process governed by intermolecular addition reactions where the stereochemical outcome can be influenced by factors like the presence of water. nih.govacs.org These examples from related systems underscore the types of intermolecular dynamics that this compound could undergo.

Visible-light-mediated methods have also been developed for the synthesis of α,β-diamino esters through the cross-coupling of N,N-dimethylanilines with glyoxalic oxime ethers, proceeding via the generation of α-aminoalkyl radicals. rsc.org This suggests that under specific conditions, radical-mediated intermolecular reactions could also be a possibility for this compound.

A summary of potential intermolecular reactions is presented in the table below.

Reaction Type Reactant Product Type Notes
Aminolysis (Intermolecular)Another molecule of this compoundDimer or Polymer with amide linkagesCompetes with intramolecular cyclization.
AcylationAcyl chloride, Acid anhydride (B1165640)N-acylated derivative(s)One or both amino groups can be acylated.
AlkylationAlkyl halideN-alkylated derivative(s)Potential for mono-, di-, tri-, or quaternary ammonium (B1175870) salt formation.
Reaction with Aldehydes/KetonesAldehyde or KetoneImine/Enamine, Schiff baseFormation of a C=N bond.

Proton Exchange and Tautomerism in Related Amino Esters

Proton exchange and tautomerism are fundamental processes that can influence the reactivity and spectroscopic properties of molecules containing acidic and basic functional groups, such as this compound.

Proton Exchange:

The amino groups of this compound contain labile protons that can undergo rapid exchange with protons from the solvent (e.g., water) or other protic species present in the medium. This process is often catalyzed by acids or bases. nih.gov The rate of proton exchange for amino groups in amino acids has been studied and is known to be pH-dependent. nih.gov In acidic conditions, the amino groups will be protonated to form ammonium ions (-NH3+), while under basic conditions, they will be in their free amine form (-NH2). At physiological pH, a dynamic equilibrium exists. youtube.com The intrinsic exchange rates of amino protons can be quite high, and the presence of catalysts like phosphate (B84403) or carbonate can further increase these rates. nih.gov This rapid exchange is a key factor in understanding the behavior of such molecules in biological systems and in analytical techniques like NMR spectroscopy, where it can lead to the broadening or coalescence of signals.

Tautomerism:

Tautomerism involves the migration of a proton accompanied by a shift in the position of a double bond. wikipedia.org For this compound, several types of tautomerism can be considered, primarily involving the ester and amino functionalities.

Keto-Enol Tautomerism of the Ester: While esters can theoretically exhibit keto-enol tautomerism, the equilibrium overwhelmingly favors the keto form. quora.comtgc.ac.in The enol form, which would involve a C=C bond adjacent to an -OH group derived from the carbonyl, is generally much less stable. The presence of the oxygen lone pair from the alkoxy group in esters competes with the resonance stabilization of the enolate, making the enol form less favorable compared to that of ketones. quora.com

Amine-Enamine Tautomerism: The portion of the molecule containing the amino groups and adjacent C-H bonds can potentially undergo amine-enamine tautomerism. youtube.com This would involve the migration of a proton from the carbon alpha to an amino group to the nitrogen, with the concurrent formation of a C=C double bond. However, similar to keto-enol tautomerism in simple amines, the imine/enamine tautomers are generally minor contributors at equilibrium.

Amide-Imidic Acid Tautomerism (in reaction products): If the molecule undergoes intermolecular aminolysis to form an amide, the resulting amide can exhibit amide-imidic acid tautomerism. youtube.com In this equilibrium, a proton moves from the nitrogen to the carbonyl oxygen, resulting in an imidic acid (a species with a C=N double bond and an -OH group on the same carbon).

Ring-Chain Tautomerism: Given the presence of a nucleophilic amino group and an electrophilic ester group, an intramolecular cyclization could occur to form a six-membered lactam. This can be considered a form of ring-chain tautomerism, where an equilibrium exists between the open-chain amino ester and the cyclic amide (lactam). The position of this equilibrium would be dependent on factors such as solvent, temperature, and pH.

The different potential tautomeric and proton exchange states of this compound are summarized in the table below.

Phenomenon Involved Functional Groups Resulting Form/Isomer Predominance at Equilibrium
Proton ExchangeAmino groups, SolventProtonated/Deprotonated speciespH-dependent
Keto-Enol TautomerismEster carbonylEnol formKeto form is highly favored
Amine-Enamine TautomerismAmino groups, adjacent C-HEnamine formAmine form is highly favored
Ring-Chain TautomerismAmino group, Ester groupCyclic lactamCan be significant, condition-dependent

Derivatization Strategies and Functionalization of Methyl 3 Amino 2 Aminomethyl Propanoate

Amine Functionalization for Chemical Tagging

The presence of two primary amine groups in methyl 3-amino-2-(aminomethyl)propanoate makes it an excellent candidate for chemical tagging. These amine groups can be selectively or exhaustively functionalized to introduce various reporter groups, enabling the tracking and quantification of the molecule in biological and chemical systems.

One of the most fundamental transformations of the amine groups in this compound is their acylation to form stable amide bonds. This reaction is typically achieved through coupling with carboxylic acids using a variety of activating agents. While direct amidation of unprotected amino acids can be challenging, several methods have been developed that could be applicable to this compound. researchgate.net

Common coupling reagents used for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov More recent approaches have utilized borate (B1201080) esters as catalysts for the direct amidation of amino acids, which could offer a milder and more sustainable alternative. researchgate.net Another strategy involves the use of silane (B1218182) reagents, such as dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) with imidazole, which can activate the carboxyl group of an amino acid while transiently protecting the amino group, facilitating amide bond formation with an external amine. organic-chemistry.org

The reactivity of the two primary amines in this compound would need to be considered. Selective mono-acylation could potentially be achieved by using a limiting amount of the acylating agent or by employing protecting group strategies. Conversely, di-acylation would be expected under conditions with an excess of the carboxylic acid and coupling reagents.

Coupling Reagent/MethodDescriptionPotential Applicability
Carbodiimides (DCC, EDC) + Additives (NHS, HOBt)Classical and widely used method for activating carboxylic acids for amine coupling. nih.govHighly likely to be effective for acylating one or both amine groups of the target compound.
Borate Ester CatalysisA more recent, milder approach for direct amidation of amino acids. researchgate.netPotentially applicable for a more sustainable and chemoselective amidation.
Silane Reagents (e.g., MTFPSCl2) + ImidazoleActivates the carboxylic acid and transiently protects the amine, enabling amide bond formation. organic-chemistry.orgThis method is designed for coupling a carboxylic acid to an amine; for the target compound, it would be the reverse (coupling a carboxylic acid to its amine groups).

The attachment of fluorescent moieties to this compound can yield powerful tools for bioimaging and fluorescence-based assays. The primary amine groups serve as convenient handles for conjugation with a wide array of fluorescent dyes that are commercially available as amine-reactive derivatives, typically as N-hydroxysuccinimide (NHS) esters or isothiocyanates.

Fluorescent unnatural amino acids are valuable for labeling proteins with minimal perturbation. nih.gov The synthesis of these often involves the coupling of a fluorescent core structure to an amino acid scaffold. nih.gov Similarly, fluorescent probes can be generated from this compound. For instance, derivatives of 3-amino-1,8-naphthalimide have been synthesized and shown to exhibit interesting photophysical properties, with some localizing in specific cellular organelles. researchgate.net Another class of fluorophores, aminopyridines, have also been synthesized and their fluorescent properties investigated. mdpi.com

The general strategy would involve the reaction of this compound with an amine-reactive fluorescent dye. The choice of fluorophore would depend on the desired excitation and emission wavelengths, quantum yield, and environmental sensitivity.

Fluorescent Label ClassAmine-Reactive DerivativePotential Outcome
CoumarinsNHS esters, isothiocyanatesBlue to green fluorescence, environmentally sensitive. sigmaaldrich.com
Fluoresceins/RhodaminesNHS esters, isothiocyanatesBright green to red fluorescence, high quantum yields.
NaphthalimidesCarboxylic acids (for amide coupling)Environmentally sensitive fluorescence, potential for organelle staining. researchgate.net
Cyanine DyesNHS estersBright fluorescence in the red and near-infrared regions.

Isotopic labeling of this compound with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is invaluable for mechanistic studies and for use as internal standards in mass spectrometry-based quantification.

Deuterium labeling of amino acids and their esters can be achieved through various methods, including biocatalytic approaches. nih.gov For instance, 3-Amino-2-methylpropanoic acid-d₃ is a commercially available deuterated analog of a similar β-amino acid. medchemexpress.com Such labeled compounds are useful for tracing metabolic pathways and for studying the kinetic isotope effect. medchemexpress.com

¹³C-methyl labeling is a powerful technique in NMR spectroscopy, particularly for studying large proteins. nih.govisotope.com While these methods are typically applied to protein expression, the synthetic routes to ¹³C-methyl-labeled amino acid precursors could be adapted for the synthesis of isotopically labeled this compound. nih.gov For example, palladium-catalyzed C(sp³)–H functionalization has been used to introduce ¹³C-methyl groups with high regio- and stereoselectivity. nih.gov

The general strategies for isotopic labeling would involve either incorporating isotopically enriched starting materials in the synthesis of the compound or performing isotopic exchange reactions on the final product.

IsotopeLabeling ApproachPurpose
Deuterium (²H)Use of deuterated reagents in synthesis; H/D exchange reactions. nih.govInternal standards for mass spectrometry; kinetic isotope effect studies. medchemexpress.com
Carbon-13 (¹³C)Synthesis from ¹³C-labeled precursors. nih.govNMR spectroscopy studies; metabolic tracing.
Nitrogen-15 (¹⁵N)Synthesis using ¹⁵N-labeled ammonia (B1221849) or other nitrogen sources.NMR spectroscopy studies; metabolic tracing.

Carboxylate Ester Modifications

The methyl ester group of this compound is another site for chemical modification. The most common transformations include hydrolysis to the corresponding carboxylic acid and transesterification to other esters.

Hydrolysis of the methyl ester can be readily achieved under either acidic or basic conditions to yield 3-amino-2-(aminomethyl)propanoic acid. This carboxylic acid can then be coupled to various amines or alcohols to generate a diverse range of amides and esters, respectively.

Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of a variety of ester functionalities, which can be used to modulate the solubility, cell permeability, and other physicochemical properties of the molecule.

Introduction of Chiral Auxiliaries for Stereochemical Control

While this compound is achiral, the introduction of substituents at the α- or β-positions can create one or more stereocenters. The use of chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of such reactions. wikipedia.org

For the synthesis of α- and β-substituted β-amino acids, chiral auxiliaries such as pseudoephedrine and oxazolidinones have been used effectively. wikipedia.orgacs.orgacs.org For example, pseudoephedrine can be attached to a β-amino acid to form a chiral amide. Deprotonation and subsequent alkylation occur with high diastereoselectivity, and the auxiliary can then be removed to yield the enantiomerically enriched substituted β-amino acid. acs.orgacs.org A similar strategy could be envisioned for the derivatization of a protected form of 3-amino-2-(aminomethyl)propanoic acid.

Chiral C₂-symmetric diamine-oligothiophene ligands have also been developed and used in asymmetric catalysis, highlighting the importance of chiral diamines in controlling stereochemistry. nih.gov The diamine backbone of this compound could potentially be incorporated into such ligand structures.

Chiral AuxiliaryMethod of ApplicationPotential Outcome
PseudoephedrineFormation of a chiral amide, followed by diastereoselective alkylation and removal of the auxiliary. wikipedia.orgacs.orgacs.orgEnantioselective synthesis of α- or β-substituted derivatives.
Oxazolidinones (Evans auxiliaries)Attachment to a protected derivative, followed by stereoselective functionalization. wikipedia.orgnih.govHigh diastereoselectivity in aldol (B89426), alkylation, and other reactions.
Chiral Diamine LigandsIncorporation of the diamine moiety into a ligand for asymmetric catalysis. nih.govStereochemical control in metal-catalyzed transformations.

Development of Multifunctional Probes

By combining the derivatization strategies discussed above, this compound can be converted into multifunctional probes. These are molecules that contain multiple functional groups, such as a reporter group (e.g., a fluorophore), a reactive group for covalent attachment to a target, and a biorecognitive element.

The design and synthesis of such multifunctional agents from evodiamine (B1670323) derivatives for the treatment of hepatocellular carcinoma illustrates the potential of developing complex molecules with multiple biological activities. nih.gov While no specific multifunctional probes derived from this compound have been reported, its versatile structure makes it a promising starting point for the development of such tools for chemical biology and medicinal chemistry research.

Applications in Advanced Organic Synthesis

Utilization as Chiral Building Blocks in Complex Molecule Construction

The presence of a stereocenter at the C2 position makes enantiomerically pure forms of methyl 3-amino-2-(aminomethyl)propanoate highly valuable as chiral building blocks. The strategic placement of the two amino groups allows for the diastereoselective and enantioselective synthesis of intricate molecules. The differential reactivity of the two amino groups, often achieved through selective protection-deprotection strategies, enables the stepwise introduction of various substituents, leading to the construction of multiple stereogenic centers with high precision.

The application of related chiral diamines in asymmetric synthesis highlights the potential of this compound. For instance, chiral 1,2- and 1,3-diamines are well-established ligands in asymmetric catalysis, facilitating a wide range of enantioselective transformations, including reductions, additions, and cyclizations. The structural motif of this compound makes it an ideal candidate for the synthesis of novel chiral ligands and auxiliaries, thereby expanding the toolbox for asymmetric synthesis.

Precursors for Bioactive Scaffolds and Peptidomimetics

The diamino acid scaffold of this compound serves as an excellent starting point for the synthesis of various bioactive scaffolds and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability.

The vicinal diamine structure allows for the construction of constrained peptide mimics and β-peptides. By incorporating this building block, chemists can introduce specific turns and folds into peptide chains, thereby stabilizing desired secondary structures like β-turns and helices, which are often crucial for biological activity. For example, the synthesis of lactam-constrained peptidomimetics, which are known to mimic β-turns, can be envisioned using this compound as a key precursor nih.gov.

Furthermore, the two amino groups can be functionalized to generate diverse libraries of compounds for high-throughput screening. This is particularly relevant in drug discovery for identifying novel ligands for various biological targets. The synthesis of piperidinone scaffolds, which are core structures in many biologically active compounds, could potentially be achieved through intramolecular cyclization reactions of appropriately derivatized this compound researchgate.net.

Role in the Synthesis of Natural Product Analogs

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant synthetic challenges. This compound can serve as a versatile building block for the synthesis of analogs of natural products, particularly those containing diamine or amino acid fragments.

For instance, many alkaloids and polyketides incorporate nitrogen-containing heterocyclic rings. The diamino functionality of this compound can be utilized to construct such heterocyclic systems. Through cyclization reactions, it is possible to synthesize analogs of natural products like manzamines or lamellarins, which exhibit a range of biological activities mdpi.com. By modifying the core structure of these natural products with fragments derived from this building block, medicinal chemists can explore structure-activity relationships and develop novel compounds with improved therapeutic profiles.

Development of Chemical Probes for Research

Chemical probes are essential tools for studying biological processes in living systems. The development of probes with high specificity and affinity for their targets is a key area of chemical biology research. The structure of this compound offers a platform for the synthesis of various types of chemical probes.

The two amine functionalities can be selectively modified to introduce reporter groups, such as fluorescent dyes or biotin tags, and reactive groups for covalent labeling of target proteins. For example, one amine group could be used to attach a recognition element that directs the probe to a specific biological target, while the other amine could be functionalized with a fluorescent tag for imaging or a photoaffinity label for identifying protein binding partners. The development of spin-labeled probes, which are used in electron paramagnetic resonance (EPR) spectroscopy to study molecular interactions and dynamics, could also be envisioned starting from this versatile building block mdpi.comnih.gov.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are workhorses in computational chemistry for determining optimized molecular geometry, electronic energies, and the distribution of electron density. For Methyl 3-amino-2-(aminomethyl)propanoate, DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional structure of the molecule.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial. The energy and shape of these orbitals are key indicators of a molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. The HOMO-LUMO energy gap is also a critical parameter for assessing molecular stability and reactivity.

Time-Dependent DFT (TD-DFT) would be the method of choice for investigating the molecule's excited states and predicting its electronic absorption spectra (UV-Vis). This would allow for the theoretical determination of the wavelengths at which the molecule absorbs light and the nature of the electronic transitions involved.

A representative table of the kind of data that would be generated from such a study is shown below. Please note this is a hypothetical representation.

ParameterCalculated Value (Hypothetical)
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D
Main Electronic Transition210 nm (n -> π*)

Mechanistic Probing via Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms at the molecular level. For this compound, theoretical studies could be employed to investigate various potential reactions, such as cyclization, ester hydrolysis, or reactions involving the amino groups.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the high-energy intermediates that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. These studies would allow for the prediction of the most likely reaction pathways and the identification of key intermediates.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The flexibility of the propanoate backbone and the presence of two amino groups and an ester group suggest that this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically exploring the molecule's potential energy surface to identify all low-energy conformers. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Furthermore, the two amino groups and the carbonyl oxygen of the ester group are capable of participating in both intramolecular and intermolecular hydrogen bonds. Computational studies could quantify the strength and geometry of these hydrogen bonds, which play a significant role in determining the molecule's structure, stability, and interactions with other molecules, such as solvent molecules or biological receptors.

Reactivity Predictions and Selectivity Modeling

Building upon the electronic structure information from quantum chemical calculations, various reactivity descriptors can be calculated to predict how and where this compound might react. For instance, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Fukui functions and local softness indices are other powerful tools for predicting regioselectivity in chemical reactions. These descriptors would help in identifying which of the two amino groups is more nucleophilic or which atoms are most susceptible to electrophilic or nucleophilic attack. Such predictions are vital for understanding the chemical behavior of the molecule and for designing synthetic pathways.

Advanced Analytical Techniques for Characterization and Monitoring

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of "Methyl 3-amino-2-(aminomethyl)propanoate," providing detailed information about its chemical bonds, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of "this compound." Both ¹H NMR and ¹³C NMR spectra would provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum of "this compound," distinct signals would be expected for the different types of protons in the molecule. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and functional groups. For instance, the protons of the methyl ester group (-OCH₃) would likely appear as a singlet at a distinct chemical shift. The protons of the aminomethyl (-CH₂NH₂) and the other methylene (B1212753) group (-CH₂NH₂) would exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons. The methine proton (-CH) would also show a characteristic multiplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-OCH₃ 3.6 - 3.8 Singlet
-CH - 2.8 - 3.2 Multiplet
-CH ₂NH₂ (aminomethyl) 2.9 - 3.3 Multiplet
-CH ₂NH₂ (amino) 2.7 - 3.1 Multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C =O 170 - 175
-OC H₃ 50 - 55
-C H- 45 - 55
-C H₂NH₂ (aminomethyl) 40 - 50

NMR is also invaluable for monitoring the progress of reactions involving "this compound." By taking spectra at different time points, the disappearance of reactant signals and the appearance of product signals can be tracked, allowing for the optimization of reaction conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its ester and amine functional groups.

A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the aliphatic ester group. orgchemboulder.com The presence of two primary amine (-NH₂) groups would be indicated by N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. The N-H bending vibrations are expected in the 1590-1650 cm⁻¹ range. Additionally, C-N and C-O stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹), providing further evidence for the compound's structure. cambridge.org

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine) Stretch 3300 - 3500 Medium
C-H (Alkane) Stretch 2850 - 3000 Medium
C=O (Ester) Stretch 1735 - 1750 Strong
N-H (Amine) Bend 1590 - 1650 Medium
C-O (Ester) Stretch 1000 - 1300 Strong

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques are essential for separating "this compound" from complex mixtures, while mass spectrometry provides information about its molecular weight and fragmentation pattern, aiding in its identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Derivatized Analytes

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of amino compounds. Due to the polar nature of "this compound," derivatization is often necessary to improve its retention on reversed-phase LC columns and enhance its ionization efficiency for mass spectrometric detection. ut.eenih.govmdpi.com

A common derivatization strategy involves reacting the primary amine groups with a reagent that introduces a nonpolar, easily ionizable moiety. nih.gov For example, derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) or Marfey's reagent can be employed. ut.eeresearchgate.net

Once derivatized, the analyte is separated from other components in the sample by liquid chromatography. The eluent from the LC column is then introduced into a tandem mass spectrometer (MS/MS). In the first mass analyzer, the derivatized molecule is selected as a precursor ion. This ion then undergoes collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high specificity and allows for accurate quantification even in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of volatile and thermally stable compounds. "this compound" is not sufficiently volatile for direct GC-MS analysis due to its polar amine groups. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. mdpi.comnih.govresearchgate.net

A two-step derivatization is typically employed for amino esters. mdpi.comresearchgate.net The carboxylic ester group is already present, but the primary amine groups must be derivatized. This can be achieved by acylation, for example, using perfluorinated anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov This derivatization replaces the active hydrogens on the nitrogen atoms with nonpolar, fluorine-rich groups, making the molecule suitable for GC analysis. nih.govresearchgate.net

The derivatized compound is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, serves as a molecular fingerprint that can be compared to spectral libraries for positive identification.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Diethyl ethoxymethylenemalonate
Pentafluoropropionic anhydride

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation, quantification, and purity assessment of non-volatile compounds like this compound. bldpharm.com Due to the compound's structure, which features two primary amine groups and a methyl ester, it lacks a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors challenging. Consequently, more universal detection methods or pre-column/post-column derivatization techniques are typically employed.

For direct analysis, coupling UHPLC with mass spectrometry (MS) is a powerful approach. nih.gov UHPLC-MS/MS provides high sensitivity and selectivity, allowing for accurate quantification and identity confirmation without derivatization. protocols.io Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for highly polar compounds like amino esters, as it provides better retention than traditional reversed-phase chromatography. mdpi.com

Alternatively, derivatization can be used to tag the primary amine groups with a UV-active or fluorescent moiety. This enhances detection sensitivity and can improve chromatographic peak shape. Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and dansyl chloride. Chiral analysis, crucial for compounds with potential stereoisomers, can be achieved using chiral stationary phases (CSPs) or by derivatizing with a chiral reagent to form diastereomers that can be separated on a standard achiral column. mdpi.comnih.govnih.gov Polysaccharide-based CSPs are widely used for the separation of amino acid derivatives. nih.gov

Below is a representative table outlining a potential UHPLC-MS/MS method for the analysis of this compound.

ParameterCondition
Instrument UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid and 10 mM Ammonium (B1175870) Formate
Gradient Start at 95% A, decrease to 40% A over 8 min, hold for 2 min, return to 95% A
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (MRM) Precursor Ion (Q1): 133.1 m/z [M+H]⁺, Product Ion (Q3): e.g., 74.1 m/z (fragment)

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique is unparalleled in its ability to provide unambiguous information on bond lengths, bond angles, conformational details, and, crucially, the absolute stereochemistry of chiral centers. For vicinal diamino compounds like this compound, crystallography can confirm the relative stereochemistry (e.g., syn or anti configuration) of the substituents. nih.gov

While a specific crystal structure for this compound is not available in open literature, analysis of closely related amino ester derivatives provides insight into the data that would be obtained. For instance, crystallographic studies on compounds like Methyl-3-aminothiophene-2-carboxylate reveal detailed information about the crystal system, space group, and the intricate network of intermolecular interactions that stabilize the crystal lattice. mdpi.com These interactions commonly include hydrogen bonds, such as N–H···O and N–H···N, which are expected to be prominent in the crystal packing of this compound due to its amine and ester functional groups. mdpi.com Such hydrogen bonds often form specific motifs, like S(6) rings from intramolecular N–H···O=C interactions, which dictate the molecular conformation. mdpi.comresearchgate.net

The following table presents illustrative crystallographic data from a related amino ester, Methyl-3-aminothiophene-2-carboxylate, to demonstrate the type of detailed structural information yielded by an X-ray diffraction study. mdpi.com

ParameterIllustrative Value (from a related structure)
Chemical Formula C₆H₇NO₂S
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 13.9 Å, b = 11.8 Å, c = 13.5 Å α = 90°, β = 115.5°, γ = 90°
Volume (V) 2001 ų
Molecules per Unit Cell (Z) 8
Key Intermolecular Interactions N–H···O and N–H···N hydrogen bonds
Notable Structural Motif Intramolecular N–H···O=C hydrogen bond forming an S(6) ring

In Situ Reaction Monitoring Techniques

The synthesis of this compound can be meticulously studied and optimized using in situ reaction monitoring techniques, which fall under the umbrella of Process Analytical Technology (PAT). mt.com These methods allow for real-time analysis of a reacting mixture without the need for sampling, providing dynamic information on reaction kinetics, mechanisms, and the formation of transient intermediates.

A plausible synthetic route to the target compound is a tandem Michael addition and Gabriel synthesis, starting from potassium phthalimide (B116566) and methyl acrylate (B77674), followed by hydrazinolysis to deprotect the amine groups. masterorganicchemistry.com

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR, often using an attenuated total reflectance (ATR) probe, is highly effective for monitoring changes in functional groups. youtube.com For the synthesis of this compound, FTIR could track:

The consumption of the acrylate reactant by monitoring the disappearance of the C=C stretching vibration (around 1635 cm⁻¹).

Changes in the carbonyl (C=O) stretching region (1700-1750 cm⁻¹) as the ester group's electronic environment changes from the starting acrylate to the final product. researchgate.net

The appearance of N-H bending vibrations upon final deprotection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR, particularly FlowNMR, provides rich structural information, allowing for the simultaneous tracking of multiple species. nih.govbeilstein-journals.orgrsc.org By monitoring characteristic peaks, one could quantify the concentrations of reactants, intermediates (e.g., the N-phthalimido intermediate), and the final product over time. This allows for the precise determination of reaction rates and the identification of any unexpected byproducts.

The table below summarizes how these techniques would be applied to monitor the synthesis.

TechniqueInformation ProvidedKey Spectral Regions / Signals to Monitor
In Situ FTIR Reaction initiation, rate of reactant consumption, endpoint detection.- Disappearance of acrylate C=C stretch (~1635 cm⁻¹)
  • Shift in C=O ester stretch (~1725 cm⁻¹)
  • Appearance of N-H bend (~1600 cm⁻¹)
  • Real-Time NMR Unambiguous structural confirmation, quantification of all species, kinetic profiling, intermediate detection.- Disappearance of vinyl protons of methyl acrylate (δ 5.8-6.4 ppm)
  • Appearance of new aliphatic CH and CH₂ signals for the product
  • Monitoring of phthalimide aromatic signals (~δ 7.8 ppm)
  • Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for Methyl 3-amino-2-(aminomethyl)propanoate, and how do reaction conditions influence yield?

    • Methodological Answer : The synthesis typically involves esterification of the corresponding carboxylic acid with methanol under acidic catalysis. For example, similar esters are synthesized via refluxing 3-amino-2-(substituted-methyl)propanoic acid with methanol and a strong acid catalyst (e.g., H₂SO₄) . Reaction parameters such as temperature, catalyst concentration, and reaction time critically affect yield. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency . Purification often involves column chromatography (e.g., silica gel with acetone/hexane eluents) to isolate high-purity product .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the amino, ester, and aminomethyl groups. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like N-H (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) . For stereochemical analysis, X-ray crystallography can resolve spatial configurations, as demonstrated in structurally related compounds .

    Q. What are the primary functional groups in this compound, and how do they dictate its chemical behavior?

    • Methodological Answer : The compound contains an amino group (–NH₂), ester (–COOCH₃), and aminomethyl (–CH₂NH₂) moieties. The amino group enables nucleophilic reactions (e.g., acylations), while the ester group is susceptible to hydrolysis under acidic or basic conditions . The aminomethyl substituent may participate in hydrogen bonding, influencing solubility and biological interactions .

    Advanced Research Questions

    Q. How do structural modifications (e.g., cyclopentyl vs. oxan-4-yl substituents) impact the compound's reactivity and biological activity?

    • Methodological Answer : Substituents alter steric and electronic properties. For example:

    SubstituentReactivity ImpactBiological Activity TrendSource
    CyclopentylmethylEnhanced hydrophobicity; slower hydrolysisIncreased membrane permeability
    Oxan-4-ylmethylImproved hydrogen bonding capacityHigher enzyme inhibition potency
    • Comparative studies require controlled assays (e.g., enzyme inhibition or logP measurements) to isolate substituent effects .

    Q. How can researchers resolve contradictions in reported biological activities across studies?

    • Methodological Answer : Discrepancies may arise from variations in purity, assay conditions, or stereochemistry. Strategies include:

    • Purity Validation : Use HPLC or LC-MS to confirm compound integrity (≥95% purity) .
    • Standardized Assays : Replicate studies under consistent pH, temperature, and solvent conditions .
    • Stereochemical Analysis : Chiral HPLC or X-ray crystallography to verify enantiomeric ratios, as stereochemistry affects receptor binding .

    Q. What strategies are recommended for optimizing the hydrolysis of the ester group under varying pH conditions?

    • Methodological Answer : Hydrolysis kinetics depend on pH:

    • Acidic Conditions : Protonation of the ester carbonyl accelerates nucleophilic attack by water, yielding carboxylic acid .
    • Basic Conditions : Deprotonation of water enhances nucleophilicity, forming carboxylate salts.
    • Optimization involves monitoring reaction progress via TLC or NMR and adjusting pH to balance reaction rate and product stability .

    Q. How does the stereochemistry of the aminomethyl group influence interactions with biological targets?

    • Methodological Answer : Enantiomers may exhibit divergent binding affinities. For example, in related compounds, the (R)-configuration showed 10-fold higher affinity for serotonin receptors than the (S)-form . Computational docking studies paired with chiral resolution (e.g., using chiral columns) can elucidate structure-activity relationships .

    Q. When comparing this compound to its ethyl ester analogs, what differences in solubility and stability are observed?

    • Methodological Answer : Ethyl esters (e.g., Ethyl 3-amino-2-(cyclopentylmethyl)propanoate) generally exhibit lower solubility in water due to increased hydrophobicity but improved stability under acidic conditions . Methyl esters hydrolyze faster in basic media due to smaller alkyl group steric hindrance .

    Key Considerations for Data Interpretation

    • Conflicting Synthesis Protocols : Cross-validate methods by testing catalyst alternatives (e.g., HCl vs. H₂SO₄) and reaction durations .
    • Biological Assay Variability : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.